Eremophilene

Description

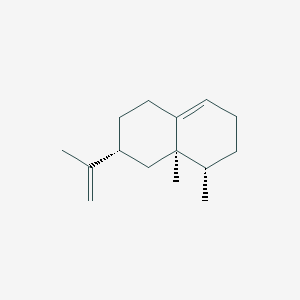

Structure

3D Structure

Properties

IUPAC Name |

(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBNYNLSCGVZOH-GZBFAFLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(CC(CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC=C2[C@@]1(C[C@@H](CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144729 | |

| Record name | Eremophilene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10219-75-7 | |

| Record name | Eremophilene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10219-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eremophilene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010219757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eremophilene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EREMOPHILENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPI7MD81JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eremophilene: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Scientific Applications

This guide provides an in-depth exploration of eremophilene, a sesquiterpene of significant interest in natural product chemistry and drug discovery. We will delve into its diverse natural origins, global distribution, biosynthetic pathways, and the methodologies crucial for its extraction, isolation, and characterization. Furthermore, this document will illuminate the promising biological activities of this compound and its derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to this compound: A Sesquiterpene with Untapped Potential

This compound is a bicyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It belongs to the eremophilane class of sesquiterpenoids, which are characterized by a distinctive rearranged drimane skeleton. This structural feature arises from a unique biosynthetic pathway involving a 1,2-methyl shift during the cyclization of farnesyl pyrophosphate (FPP), setting it apart from many other sesquiterpenes. The unique stereochemistry and chemical architecture of this compound and its derivatives have drawn considerable attention, leading to investigations into their biological activities and potential therapeutic applications. These compounds have demonstrated a range of promising effects, including anticancer, antibacterial, and anti-inflammatory properties, making them compelling targets for further research and development.

Natural Sources and Global Distribution

This compound and its related compounds are not confined to a single biological kingdom but are distributed across a variety of natural sources, including terrestrial plants, fungi, and marine organisms.

Terrestrial Flora: A Rich Reservoir

The most prominent plant sources of this compound are found within the genera Eremophila and Ligularia.

-

Eremophila : This large genus, endemic to the arid and semi-arid regions of Australia, is a particularly rich source of eremophilane sesquiterpenoids. The name Eremophila itself is derived from the Greek words "eremos" (desert) and "phileo" (to love), reflecting the habitat of these plants. Species such as Eremophila mitchellii (Buddha wood) are well-known for their essential oils, which can contain significant quantities of this compound. GC-MS analysis of wild-crafted Eremophila mitchellii essential oil has shown this compound content to be around 1.27%.[1][2] Other species within this genus also contribute to the chemical diversity of eremophilanes.

-

Ligularia : Members of the genus Ligularia, belonging to the Asteraceae family and predominantly found in Asia and Europe, are another significant source of eremophilane-type sesquiterpenes.[3] While the specific concentration of this compound can vary between species and even different parts of the plant, studies on the essential oils of various Ligularia species have consistently identified the presence of eremophilane derivatives. For example, the essential oil from the stems of Ligularia persica has been found to contain valencene, an isomer of this compound.[4]

Fungal Kingdom: A Microbial Source

The fungal kingdom, particularly the genus Aspergillus, has emerged as a noteworthy source of this compound and its derivatives.

-

Aspergillus terreus : This soil-dwelling fungus is known to produce a diverse array of secondary metabolites, including eremophilane-type compounds.[5] The isolation of these compounds from fungal cultures offers a potential alternative to extraction from plant sources, with the advantage of controlled and scalable production through fermentation.

-

Marine-Derived Fungi : The marine environment also harbors fungi capable of producing eremophilanes. For instance, Penicillium copticola, a fungus isolated from a marine sponge, has been shown to produce novel eremophilane-type sesquiterpenes.[6]

Marine Ecosystems: An Unexplored Frontier

While less documented than terrestrial sources, marine organisms are also a potential reservoir of eremophilane compounds. The unique and often extreme conditions of marine environments can drive the evolution of novel biosynthetic pathways, leading to the production of unique secondary metabolites. Research into marine-derived fungi and other marine organisms is an expanding field with the potential to uncover new eremophilane derivatives with unique biological activities.

| Source Organism | Family/Class | Geographical Distribution | Reported this compound/Eremophilane Content | References |

| Eremophila mitchellii | Scrophulariaceae | Australia | 1.27% in essential oil | [1][2] |

| Ligularia species | Asteraceae | Asia, Europe | Presence of eremophilane derivatives confirmed | [3] |

| Aspergillus terreus | Ascomycota | Ubiquitous (soil) | Produces eremophilane-type compounds | [5] |

| Penicillium copticola | Ascomycota | Marine (sponge-associated) | Produces novel eremophilane sesquiterpenes | [6] |

Biosynthesis of this compound

The biosynthesis of this compound, like all sesquiterpenes, originates from the central isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP) , a 15-carbon molecule formed from the condensation of three isoprene units. The cyclization of FPP to the characteristic eremophilane skeleton is a pivotal and stereochemically complex step catalyzed by specific enzymes known as terpene synthases or cyclases .

The proposed biosynthetic pathway for this compound is depicted in the following diagram:

Sources

- 1. revive-eo.com [revive-eo.com]

- 2. Chemical composition and cytotoxicity of oils and eremophilanes derived from various parts of Eremophila mitchellii Benth. (Myoporaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive metabolites identified from Aspergillus terreus derived from soil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eremophilane-Type Sesquiterpenes from a Marine-Derived Fungus Penicillium Copticola with Antitumor and Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

Fungal Eremophilene Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Part 1: Introduction to Fungal Eremophilene Sesquiterpenoids

The Eremophilane Scaffold: Chemical Characteristics and Significance

Eremophilane-type sesquiterpenoids are a significant class of natural products characterized by a bicyclic decalin core.[1] These molecules are biosynthesized from farnesyl pyrophosphate (FPP) and are composed of three isoprene units.[1] The structural diversity of eremophilanes arises from various modifications to the core structure, including oxidation at different positions to form alcohols, acids, esters, furans, and lactones. Some alcohol derivatives can be further glycosylated.[2] Fungal eremophilanes are particularly noteworthy as they are often enantiomeric to those found in plants.

Fungi as a Prolific Source of this compound Derivatives

Fungi, including terrestrial and marine-derived species, are a rich and diverse source of eremophilane sesquiterpenoids.[3] Genera such as Aspergillus, Penicillium, Cochliobolus, Phomopsis, and Cryptosphaeria are known to produce these compounds.[3] Endophytic fungi, which reside within plant tissues, have also emerged as a significant source of novel and bioactive eremophilanes.[2][4] The chemical diversity of eremophilanes from fungi is vast, with over 180 members reported, and this number continues to grow with ongoing research.[4]

Biological and Pharmacological Potential: A Driving Force for Research

The significant interest in fungal this compound derivatives is driven by their wide range of potent biological and pharmacological activities.[5] These compounds have demonstrated potential as:

-

Antimicrobial agents: Exhibiting activity against various bacteria and fungi.[2]

-

Cytotoxic and Antitumor agents: Showing inhibitory effects against various cancer cell lines.[2]

-

Anti-inflammatory agents: Capable of inhibiting inflammatory responses, such as nitric oxide (NO) production.[2]

-

Neuroprotective agents: Demonstrating protective effects on neuronal cells.[1]

-

Phytotoxic agents: Affecting plant growth, which has implications for agriculture.[5]

-

Immunosuppressive and Immunomodulatory agents: Modulating the immune response.[1][5]

This broad spectrum of bioactivity makes fungal eremophilanes promising candidates for the development of new therapeutic agents and other biotechnological applications.[5][6]

Part 2: Biosynthesis of this compound Derivatives in Fungi

The biosynthesis of this compound derivatives in fungi is a multi-step process involving several key enzymes. The pathway begins with the universal precursor for all isoprenoids, farnesyl pyrophosphate (FPP), and proceeds through cyclization and a series of tailoring reactions to generate the vast chemical diversity observed in this class of compounds.

The Mevalonate Pathway and Farnesyl Pyrophosphate (FPP) as a Key Precursor

The journey to eremophilane biosynthesis begins with the mevalonate (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Three of these C5 units are sequentially condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). FPP is the direct precursor to all sesquiterpenoids, including the eremophilanes.[1]

The Role of Sesquiterpene Cyclases (STCs) in Carbon Skeleton Formation

The first committed step in eremophilane biosynthesis is the cyclization of the linear FPP molecule into the characteristic bicyclic eremophilane scaffold. This crucial transformation is catalyzed by a class of enzymes known as sesquiterpene cyclases (STCs).[1] These enzymes facilitate a complex cascade of carbocation-mediated reactions, including ring closures and rearrangements, to form the specific eremophilane carbon skeleton.

Tailoring Enzymes and the Generation of Chemical Diversity

Following the formation of the basic eremophilane scaffold, a suite of "tailoring" enzymes introduces a wide array of chemical modifications, leading to the vast diversity of eremophilane derivatives found in fungi. These enzymes include:

-

Cytochrome P450 monooxygenases (P450s): These enzymes are responsible for a variety of oxidative modifications, such as hydroxylations, epoxidations, and ketone formations, at various positions on the eremophilane core.[7]

-

Dehydrogenases/Reductases: These enzymes catalyze oxidation and reduction reactions, interconverting alcohols and ketones.

-

Acetyltransferases: These enzymes add acetyl groups to hydroxyl functionalities.

-

Isomerases: These enzymes can catalyze rearrangements of the carbon skeleton or functional groups.[7]

The combinatorial action of these tailoring enzymes on the initial eremophilane scaffold results in the production of a multitude of structurally diverse derivatives, each with potentially unique biological activities.

Visualizing the Biosynthetic Pathway

Sources

- 1. mdpi.com [mdpi.com]

- 2. Four New Highly Oxygenated Eremophilane Sesquiterpenes from an Endophytic Fungus Boeremia exigua Isolated from Fritillaria hupehensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eremophilane-Type Sesquiterpenes from a Marine-Derived Fungus Penicillium Copticola with Antitumor and Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eremophilane-Type Sesquiterpenoids From the Endophytic Fungus Rhizopycnis vagum and Their Antibacterial, Cytotoxic, and Phytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eremophilane-type sesquiterpenes from fungi and their medicinal potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Eremophilene Sesquiterpenoids: A Technical Guide to Plant Sources, Biosynthesis, and Therapeutic Potential

Abstract

Eremophilene-type sesquiterpenoids represent a structurally diverse and biologically significant class of natural products. Characterized by their distinctive bicyclic core, these compounds are garnering increasing attention from the scientific community for their potential applications in drug discovery and development. This technical guide provides a comprehensive overview of this compound-producing plants, delving into their taxonomic classification, the intricate biosynthetic pathways responsible for the formation of the eremophilane skeleton, and a summary of their documented pharmacological activities. Furthermore, this guide presents detailed methodologies for the extraction, isolation, and quantification of this compound, offering researchers and drug development professionals a foundational resource to support their investigations into this promising class of bioactive molecules.

Introduction: The Significance of this compound Sesquiterpenoids

This compound and its derivatives are bicyclic sesquiterpenoids built upon the eremophilane skeleton. These 15-carbon compounds are a notable exception to the isoprene rule, a guiding principle in the biosynthesis of terpenes. Their unique structural architecture is a result of a characteristic methyl migration during their formation from farnesyl pyrophosphate[1]. This structural novelty is mirrored by a diversity of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and neuroprotective effects, making them attractive targets for pharmaceutical research[2][3]. This guide aims to provide a detailed technical overview for researchers, covering the botanical sources, biosynthesis, and practical methodologies for the study of these compelling natural products.

Botanical Sources and Taxonomy of this compound-Producing Plants

This compound and its related sesquiterpenoids are not ubiquitously distributed in the plant kingdom. Their presence is a key chemotaxonomic marker in certain plant families and genera. The Asteraceae family, in particular, is a rich source of eremophilane-type compounds[3].

A summary of prominent this compound-producing plant genera and their taxonomic classification is presented below:

| Genus | Family | Order | Notable Species |

| Eremophila | Scrophulariaceae | Lamiales | Eremophila mitchellii, Eremophila freelingii[4][5] |

| Ligularia | Asteraceae | Asterales | Ligularia cymbulifera, Ligularia lamarum, Ligularia subspicata[6][7][8] |

| Petasites | Asteraceae | Asterales | Petasites hybridus[4] |

| Senecio | Asteraceae | Asterales | Various species are known to produce eremophilane derivatives[4] |

| Syzygium | Myrtaceae | Myrtales | Syzygium simile, Syzygium fluviatile[9][10] |

| Ocimum | Lamiaceae | Lamiales | Ocimum sanctum (Holy Basil)[4] |

| Vitex | Lamiaceae | Lamiales | Vitex negundo[4] |

| Paullinia | Sapindaceae | Sapindales | Paullinia pinnata[4] |

| Alpinia | Zingiberaceae | Zingiberales | Alpinia oxyphylla[4] |

| Artabotrys | Annonaceae | Magnoliales | Artabotrys hongkongensis, Artabotrys hainanensis[11] |

The genus Eremophila, endemic to Australia, is particularly noteworthy for its production of a wide array of structurally interesting and bioactive secondary metabolites, including a variety of sesquiterpenes[5][12][13]. Similarly, the genus Ligularia, widely used in traditional Asian medicine, is a well-documented source of over 500 different eremophilane sesquiterpenoids[6]. The family Myrtaceae, which includes the genus Syzygium, is also recognized as a producer of terpenoids[14][15].

The Biosynthetic Pathway of this compound

The biosynthesis of this compound, like all sesquiterpenes, originates from the central isoprenoid pathway. The journey from primary metabolites to the final eremophilane structure involves a series of precisely controlled enzymatic reactions.

The foundational steps of terpene biosynthesis involve the production of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP)[16]. In plants, this occurs primarily through the methylerythritol 4-phosphate (MEP) pathway located in the plastids.

These C5 units are then sequentially condensed to form geranyl pyrophosphate (GPP; C10) and subsequently farnesyl pyrophosphate (FPP; C15), the universal precursor for all sesquiterpenoids[11][17]. The key enzyme in this step is FPP synthase.

The cyclization of the linear FPP molecule into the bicyclic eremophilane skeleton is the most critical and defining step in the pathway. This complex transformation is catalyzed by a class of enzymes known as sesquiterpene cyclases or synthases. The active site of the specific this compound synthase guides the FPP molecule into a conformation that facilitates the initial ring closure and a subsequent cascade of intramolecular reactions, including hydride shifts and a characteristic methyl migration, to yield the final this compound structure[4].

Caption: Biosynthetic pathway of this compound from primary metabolites.

Pharmacological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for drug discovery and development.

Cytotoxic and Anti-Cancer Activity

A number of eremophilane sesquiterpenoids have exhibited significant cytotoxicity against various cancer cell lines. For instance, certain derivatives have shown activity against human non-small cell lung cancer (A549) and human hepatoma (SMMC-7721) cell lines[3]. The essential oils and purified eremophilanes from Eremophila mitchellii have also demonstrated cytotoxicity against P388D(1) mouse lymphoblast cells in vitro[18]. An anti-cancer sesquiterpene lactone, eremophila-1(10)-11(13)-dien-12,8β-olide, has been efficiently isolated from Calomeria amaranthoides[19].

Anti-inflammatory Properties

The anti-inflammatory potential of eremophilane sesquiterpenoids is well-documented. These compounds can modulate inflammatory pathways, such as inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages[11]. This activity suggests their potential use in the development of treatments for inflammatory conditions.

Antimicrobial and Repellent Activities

Several eremophilane derivatives have shown activity against a range of bacterial pathogens[3]. The genus Eremophila is particularly rich in terpenoids with confirmed antimicrobial bioactivities[20][21]. Furthermore, (-)-eremophilene has demonstrated significant repelling activity against agricultural pests, suggesting its potential as a natural alternative to synthetic pesticides[4].

Neuroprotective Effects

Eremophilane-type sesquiterpenes have also shown promising neuroprotective effects, indicating their potential value in research related to neurodegenerative conditions[4]. Eremophilane sesquiterpenes isolated from Alpinia oxyphylla have been evaluated for their protective effects against oxidative stress in stem cells[4].

Experimental Protocols: Extraction, Isolation, and Quantification

The successful investigation of this compound requires robust and efficient methods for its extraction from plant material, followed by isolation and quantification.

Extraction of this compound-Rich Essential Oil

Steam distillation is an effective method for extracting volatile compounds like this compound from fresh plant material[19].

Protocol: Steam Distillation of this compound

-

Plant Material Preparation: Freshly harvested plant material (e.g., leaves, wood, or roots of a known this compound-producing species) should be coarsely chopped to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Assemble a Clevenger-type apparatus for steam distillation. The apparatus consists of a large round-bottom flask for the plant material and water, a heating mantle, a condenser, and a collection vessel.

-

Distillation: Place the chopped plant material into the flask and add a sufficient volume of distilled water to cover it. Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile essential oils with it.

-

Condensation and Collection: The steam and oil vapor mixture will then pass into the condenser, where it will cool and liquefy. The condensate will collect in the collection vessel, where the less dense essential oil will form a layer on top of the water.

-

Oil Separation and Drying: Carefully separate the oil layer from the aqueous layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

Caption: Workflow for the extraction of this compound-rich essential oil.

Isolation of this compound

For the purification of this compound from the essential oil, chromatographic techniques are employed.

Protocol: Column Chromatography for this compound Isolation

-

Column Preparation: Pack a glass chromatography column with silica gel as the stationary phase, using a suitable non-polar solvent (e.g., hexane) as the mobile phase.

-

Sample Loading: Dissolve a known amount of the essential oil in a minimal volume of the mobile phase and carefully load it onto the top of the column.

-

Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis of Fractions: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Pooling and Evaporation: Pool the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the isolated compound.

Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for the quantification of this compound.

Protocol: Quantification by GC-MS

-

Sample Preparation: Prepare a dilution series of a pure this compound standard of known concentrations in a suitable solvent (e.g., hexane) to create a calibration curve. Prepare the essential oil sample by diluting it to a concentration that falls within the range of the calibration curve.

-

GC-MS Analysis: Inject the standards and the sample into the GC-MS system. The gas chromatograph will separate the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer will then detect and identify the separated components based on their mass-to-charge ratio.

-

Data Analysis: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, comparing it to the pure standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the equation of the calibration curve to determine the concentration of this compound in the sample based on its peak area.

Conclusion and Future Directions

This compound and its derivatives represent a vast and largely untapped resource for the discovery of new therapeutic agents. The diverse botanical sources, coupled with the wide array of biological activities, underscore the importance of continued research in this area. Future investigations should focus on the discovery of novel eremophilane structures from unexplored plant species, the elucidation of their mechanisms of action at the molecular level, and the development of sustainable methods for their production, potentially through metabolic engineering and synthetic biology approaches. This technical guide provides a solid foundation for researchers to embark on or advance their exploration of this fascinating class of natural products.

References

-

The Good Scents Company. (n.d.). This compound (3R,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical composition and cytotoxicity of oils and eremophilanes derived from various parts of Eremophila mitchellii Benth. (Myoporaceae) | Request PDF. Retrieved from [Link]

-

Sadgrove, N. J., et al. (2021). The Diversity of Volatile Compounds in Australia's Semi-Desert Genus Eremophila (Scrophulariaceae). MDPI. Retrieved from [Link]

-

Al-sayed, E., et al. (2023). Eremophila purpurascens: Anti-oxidant, Anti-hyperglycemic, and Hepatoprotective Potential of Its Polyphenolic Rich Leaf Extract and Its LC–ESI–MS/MS Chemical Characterization and Standardization. PMC - NIH. Retrieved from [Link]

-

Cock, I. E., & Van Vuuren, S. F. (2022). Phytochemistry, Medicinal Properties, Bioactive Compounds, and Therapeutic Potential of the Genus Eremophila (Scrophulariaceae). MDPI. Retrieved from [Link]

-

ACS Publications. (n.d.). Flavonoid–Sesquiterpenoid Hybrids from the Leaves of Syzygium simile and Their Anti-Lipid Droplet Accumulation Activities | Journal of Natural Products. Retrieved from [Link]

-

MDPI. (n.d.). Eremophilane-Type Sesquiterpenoids from Fungus Aspergillus aurantiobrunneus. Retrieved from [Link]

-

PubMed. (2024). Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography. Retrieved from [Link]

-

Beattie, K. D., et al. (2011). Chemical composition and cytotoxicity of oils and eremophilanes derived from various parts of Eremophila mitchellii Benth. (Myoporaceae). PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Occurrence and Biological Activities of Eremophilane-type Sesquiterpenes | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (2022). Isolation and structure elucidation of caryophyllane sesquiterpenoids from leaves of Eremophila spathulata. Retrieved from [Link]

-

Zhao, Y., et al. (2014). Eremophilane Sesquiterpenes from the Genus Ligularia. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of a Novel (-)-5-Epithis compound Synthase from Salvia miltiorrhiza via Transcriptome Mining. Retrieved from [Link]

-

ResearchGate. (n.d.). Eremophilane Sesquiterpenes and Polyketones Produced by an Endophytic Guignardia Fungus from the Toxic Plant Gelsemium elegans | Request PDF. Retrieved from [Link]

-

Sasidharan, S., et al. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. PMC - NIH. Retrieved from [Link]

-

ACG Publications. (2020). Diterpenoids and Sesquiterpenoids from Syzygium fluviatile. Retrieved from [Link]

-

ResearchGate. (n.d.). New Eremophilane-type Sesquiterpenes from Ligularia cymbulifera. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. Retrieved from [Link]

-

Scirp.org. (2011). Efficient Isolation of an Anti-Cancer Sesquiterpene Lactone from Calomeria amaranthoides by Steam Distillation. Retrieved from [Link]

-

Liu, J-K., et al. (2020). Eremophilane-Type Sesquiterpenoids From the Endophytic Fungus Rhizopycnis vagum and Their Antibacterial, Cytotoxic, and Phytotoxic Activities. PMC - NIH. Retrieved from [Link]

-

Kew Science. (n.d.). Ligularia Cass. | Plants of the World Online. Retrieved from [Link]

-

PMC - NIH. (2022). Traditional uses, pharmacological activities, and phytochemical constituents of the genus Syzygium: A review. Retrieved from [Link]

-

International Journal of Herbal Medicine. (n.d.). Importance of Terpenoids and Essential Oils in Chemotaxonomic Approach. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Overlapping chemical and genetic diversity in Ligularia lamarum and Ligularia subspicata. Isolation of ten new eremophilanes and a new seco-bakkane compound | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). EP3445838B1 - Isolation of plant extracts.

-

(2022). Analytical Method Development and Validation for the Determination of Acebrophylline by Rp-Uhplc in Solid Dosage Forms. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

(n.d.). 63 2. Biosynthesis of Natural Products - Terpene Biosynthesis 2.1 Introduction Terpenes are a large and varied class of natural. Retrieved from [Link]

-

Research UNE. (2021). The Diversity of Volatile Compounds in Australia's Semi-Desert Genus Eremophila (Scrophulariaceae). Retrieved from [Link]

-

Cock, I. E., & Van Vuuren, S. F. (2022). Phytochemistry, Medicinal Properties, Bioactive Compounds, and Therapeutic Potential of the Genus Eremophila (Scrophulariaceae). PubMed. Retrieved from [Link]

-

ResearchGate. (2014). Biosynthesis, regulation and properties of plant monoterpenoids. Retrieved from [Link]

-

Fairfax County Master Gardeners. (n.d.). Ligularia: Yes to Shade, No to Deer. Retrieved from [Link]

-

(n.d.). Research Progress on Sesquiterpene Compounds from Artabotrys Plants of Annonaceae. Retrieved from [Link]

-

ACG Publications. (n.d.). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Monoterpenes and Sesquiterpenes of Essential Oils from Psidium Species and Their Biological Properties. Retrieved from [Link]

-

(n.d.). Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound|High-Purity Sesquiterpene for Research [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Eremophilane Sesquiterpenes from the Genus Ligularia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acgpubs.org [acgpubs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The Diversity of Volatile Compounds in Australia's Semi-Desert Genus Eremophila (Scrophulariaceae) [rune.une.edu.au]

- 14. florajournal.com [florajournal.com]

- 15. Monoterpenes and Sesquiterpenes of Essential Oils from Psidium Species and Their Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chem.uzh.ch [chem.uzh.ch]

- 18. Chemical composition and cytotoxicity of oils and eremophilanes derived from various parts of Eremophila mitchellii Benth. (Myoporaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scirp.org [scirp.org]

- 20. mdpi.com [mdpi.com]

- 21. Phytochemistry, Medicinal Properties, Bioactive Compounds, and Therapeutic Potential of the Genus Eremophila (Scrophulariaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Eremophilene for Researchers and Drug Development Professionals

Introduction

Eremophilene is a naturally occurring bicyclic sesquiterpene characterized by a decalin core, belonging to the broader eremophilane class of compounds.[1] These compounds are notable as they represent a structural exception to the isoprene rule of biosynthesis.[2][3] Found in a diverse range of plant and fungal species, this compound and its derivatives are gaining significant attention within the scientific community.[1][2] This interest is driven by their promising biological activities, which span from agrochemical applications as a pest repellent to pharmacological potentials including anti-inflammatory, cytotoxic, and neuroprotective effects.[1][3] Recent advancements in microbial engineering have also enabled the high-yield production of (-)-eremophilene, making this once-scarce compound more accessible for in-depth investigation.[1]

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, analysis, synthesis, and biological relevance of this compound, designed to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Molecular Structure and Identification

Core Structure and Stereochemistry

This compound is a C15 hydrocarbon with the molecular formula C15H24.[4][][6][7] Its structure is built upon an octahydronaphthalene framework, and it is classified as an eremophilane-type sesquiterpenoid.[][8] The biosynthesis of eremophilanes involves a rearrangement of a eudesmane carbocation, which itself is formed from the cyclization of farnesyl pyrophosphate (FPP).[1][8] This rearrangement, involving the migration of a methyl group, is a key feature of this structural class. The molecule possesses three stereocenters, leading to specific stereoisomers found in nature.[6] The absolute stereochemistry is crucial for its biological activity and is a critical consideration in both total synthesis and analytical characterization.[1][9]

Key Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

| Identifier | Value | Source(s) |

| CAS Registry Number | 10219-75-7 | [4][][6][10] |

| Molecular Formula | C15H24 | [4][][6][7] |

| Molecular Weight | 204.35 g/mol | [4][][6][7] |

| IUPAC Name | (3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene | [1][4] |

| InChI | InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13+,15+/m0/s1 | [][6][7] |

| InChIKey | QEBNYNLSCGVZOH-GZBFAFLISA-N | [][6][7][10] |

| SMILES | C=C(C)[C@@H]1CCC2=CCC[C@@]2(C)C1 | [6] |

Physicochemical Properties

The physical properties of this compound are characteristic of a volatile, lipophilic sesquiterpene hydrocarbon. These properties govern its behavior during extraction, purification, and formulation.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 270.00 to 271.00 °C | @ 760.00 mm Hg | [4] |

| 129.5 °C | @ 13 Torr | [8][10] | |

| Density | 0.9341 g/cm³ | @ 24 °C | [10] |

| 0.9225 g/cm³ | - | [] | |

| Flash Point | 106.11 °C (223.00 °F) | Closed Cup | [4] |

| Solubility | Soluble in alcohol; Insoluble in water | - | [4] |

| Water Solubility (Est.) | 0.05011 mg/L | @ 25 °C | [4] |

| Vapor Pressure (Est.) | 0.011 mmHg | @ 25.00 °C | [4] |

| logP (o/w) (Est.) | 6.494 | - | [4] |

| Optical Rotation | [α]D -142.5° | @ 24 °C | [8] |

Natural Occurrence and Isolation

This compound is distributed across both the plant and fungal kingdoms, often as a component of essential oils.

-

Plant Sources : Key botanical sources include the Eremophila genus (e.g., E. mitchellii or Buddha Wood), Petasites hybridus (butterbur), Ocimum sanctum (Holy Basil), and various species within the Asteraceae family such as Ligularia, Senecio, and Cacalia.[1][2][3]

-

Fungal Sources : Eremophilane sesquiterpenes are also produced by various fungi, including terrestrial species like Xylaria and marine-derived fungi such as Penicillium copticola.[1]

Isolation Methodology: Hydrodistillation

Hydrodistillation is a primary technique for extracting volatile compounds like this compound from plant matrices.[1] The method is effective for non-water-soluble compounds with high boiling points, as it allows them to be distilled at temperatures below 100 °C, minimizing thermal degradation.[1]

Protocol for Hydrodistillation:

-

Preparation : Weigh a suitable amount (e.g., 100-500 g) of dried and coarsely powdered plant material.

-

Apparatus Setup : Place the material in a round-bottom flask and add distilled water to fully cover it. Assemble a Clevenger-type apparatus for distillation.

-

Distillation : Heat the flask to boiling. The resulting steam, carrying the volatile essential oils, will rise, condense in the condenser, and collect in the graduated collection tube of the Clevenger apparatus.

-

Extraction : Continue the distillation for 3-4 hours, or until no more oil is collected.

-

Separation : After cooling, carefully separate the upper essential oil layer from the aqueous layer.

-

Drying : Dry the collected oil over anhydrous sodium sulfate to remove residual water.

-

Storage : Store the resulting essential oil in a sealed, dark glass vial at 4 °C prior to analysis.

Sources

- 1. This compound|High-Purity Sesquiterpene for Research [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence and biological activities of eremophilane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, 10219-75-7 [thegoodscentscompany.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, [1S-(1α,7α,8aα)]- [webbook.nist.gov]

- 8. Showing Compound this compound (FDB014408) - FooDB [foodb.ca]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

Unveiling the Therapeutic Potential: A Technical Guide to the Preliminary Biological Activity of Eremophilene

For Immediate Release

Shanghai, China – January 27, 2026 – Eremophilene, a naturally occurring sesquiterpene, is emerging as a compound of significant interest to the scientific and drug development communities. This in-depth technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a synthesis of current knowledge, detailed experimental protocols, and an exploration of the underlying mechanisms of action.

Introduction to this compound: A Sesquiterpene with Therapeutic Promise

This compound belongs to the large and structurally diverse class of eremophilane sesquiterpenes, which are characterized by a bicyclic carbon skeleton.[1][2] These compounds are predominantly found in various plant genera, particularly Ligularia, Senecio, and Cacalia of the Asteraceae family, as well as in certain fungi.[1][2] The unique structural features of this compound and its derivatives have prompted extensive investigation into their biological activities, revealing a spectrum of promising therapeutic applications.[1] This guide delves into the foundational studies that highlight this compound's potential as a lead compound for the development of novel therapeutics.

Cytotoxic Activity: A Potential Avenue for Anticancer Drug Discovery

Preliminary studies have demonstrated the cytotoxic potential of eremophilane-type sesquiterpenes against a range of cancer cell lines.[2][3] While specific IC50 values for pure this compound are not extensively reported, data from closely related derivatives provide compelling evidence of their dose-dependent inhibitory effects on cancer cell proliferation.

Quantitative Assessment of Cytotoxicity

The cytotoxic effects of eremophilane derivatives have been evaluated against several human cancer cell lines. For instance, a study on eremophilane-type sesquiterpenes isolated from Penicillium citreonigrum demonstrated selective cytotoxicity. One derivative exhibited an IC50 value of 5.42 ± 0.167 μM against the MDA-MB-231 triple-negative breast cancer cell line, while another showed weak activity against KB-VIN cells with an IC50 of 11.0 ± 0.156 μM.[3] Another study on eremophilanes from the marine fungus Emericellopsis maritima found that the PR toxin derivative displayed cytotoxic activity against HepG2, MCF-7, A549, A2058, and Mia PaCa-2 human cancer cell lines with IC50 values ranging from 3.75 to 33.44 µM.[2]

Table 1: Cytotoxic Activity of Eremophilane-Type Sesquiterpenes against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Eremophilane Derivative 1 | MDA-MB-231 | 5.42 ± 0.167 | [3] |

| Eremophilane Derivative 2 | KB-VIN | 11.0 ± 0.156 | [3] |

| PR Toxin (Eremophilane) | HepG2 | 3.75 - 33.44 | [2] |

| PR Toxin (Eremophilane) | MCF-7 | 3.75 - 33.44 | [2] |

| PR Toxin (Eremophilane) | A549 | 3.75 - 33.44 | [2] |

| PR Toxin (Eremophilane) | A2058 | 3.75 - 33.44 | [2] |

| PR Toxin (Eremophilane) | Mia PaCa-2 | 3.75 - 33.44 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Diagram 1: MTT Assay Workflow

A simplified workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Eremophilane sesquiterpenes have demonstrated notable anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[4][5] The primary mechanism appears to involve the modulation of key inflammatory signaling pathways.

Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[4] Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of various inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Studies on sesquiterpene lactones, a class of compounds that includes eremophilane derivatives, have shown that they can inhibit the NF-κB signaling pathway.[6] This inhibition can occur through direct targeting of components of the NF-κB complex, preventing its nuclear translocation and subsequent pro-inflammatory gene expression.[7] For instance, some eremophilane-type petasite sesquiterpenes have been shown to exert their anti-inflammatory effects by inhibiting DC maturation and activation through PPARγ, which in turn can abrogate IL-12 production by inhibiting IκB kinase (IKK) function and preventing NF-κB translocation.[4]

Diagram 2: this compound's Proposed Anti-inflammatory Mechanism

Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be correlated with its anti-inflammatory activity.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.1 mL of this compound solution at various concentrations.

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.

-

Incubation: Incubate the samples at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes in a water bath.

-

Cooling: After heating, cool the samples for 10-15 minutes.

-

Absorbance Measurement: Add 2.5 mL of phosphate buffer saline (PBS, pH 6.3) to each sample and measure the absorbance at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100 A standard anti-inflammatory drug like diclofenac sodium should be used as a positive control.

Antimicrobial Activity: A Natural Defense Against Pathogens

Eremophilane sesquiterpenoids have been reported to possess antimicrobial properties against a variety of bacteria and fungi.[5] This activity is crucial in the search for new antimicrobial agents to combat the growing threat of antibiotic resistance.

Quantitative Assessment of Antimicrobial Activity

Studies on eremophilane derivatives have demonstrated their inhibitory effects on microbial growth. For example, septoreremophilanes isolated from the endophytic fungus Septoria rudbeckiae showed potent inhibitory activity against Pseudomonas syringae pv. actinidiae and Bacillus cereus, with MIC values of 6.25 µM for both.[5]

Table 2: Antimicrobial Activity of Eremophilane Sesquiterpenoids

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| Septoreremophilane D | Pseudomonas syringae pv. actinidiae | 6.25 | [5] |

| Ergosta-5,7,22-trien-3β-ol | Bacillus cereus | 6.25 | [5] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in the broth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well containing the this compound dilutions. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Diagram 3: Broth Microdilution Assay Workflow

A schematic representation of the broth microdilution assay for determining the MIC of an antimicrobial agent.

Neuroprotective Activity: A Potential Role in Neurodegenerative Diseases

Emerging evidence suggests that eremophilane-type sesquiterpenes possess neuroprotective effects, which could be valuable in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8]

Mechanism of Action: Combating Oxidative Stress

Oxidative stress is a key contributor to neuronal damage in neurodegenerative disorders.[9] It is characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. Eremophilane sesquiterpenes isolated from plants like Alpinia oxyphylla have been shown to protect stem cells against oxidative stress.[8] The neuroprotective mechanism of some natural compounds involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which play a crucial role in cellular defense against oxidative stress. By activating this pathway, this compound may enhance the cellular antioxidant capacity and protect neurons from oxidative damage.

Diagram 4: Proposed Neuroprotective Mechanism of this compound

A proposed mechanism for the neuroprotective effects of this compound through the activation of the Nrf2 antioxidant pathway.

Conclusion and Future Directions

The preliminary biological activities of this compound and its derivatives highlight their significant potential as a source of new therapeutic agents. The demonstrated cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective properties warrant further in-depth investigation. Future research should focus on elucidating the precise molecular targets and detailed mechanisms of action for pure this compound. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, preclinical and clinical studies are necessary to translate these promising in vitro findings into tangible therapeutic benefits. The continued exploration of this compound and its analogues holds the promise of delivering novel and effective treatments for a range of human diseases.

References

- Bibi, S., et al. (2018). Bicyclic eremophilane-type petasite sesquiterpenes potentiate peroxisome proliferator–activated receptor γ activator–mediated inhibition of dendritic cells. Frontiers in Immunology, 9, 1639.

- Giusti, A. M., et al. (2018). New neuroprotective perspectives in fighting oxidative stress and improving cellular energy metabolism by oleocanthal. Journal of Functional Foods, 40, 268-278.

- He, J., et al. (2014). Occurrence and biological activities of eremophilane-type sesquiterpenes. Current Medicinal Chemistry, 21(19), 2195-2210.

- Kitchan, M., et al. (2016). Selective cytotoxic eremophilane-type sesquiterpenes from Penicillium citreonigrum.

- Macías-Rubalcava, M. L., et al. (2023). New Eremophilane-Type Sesquiterpenes from the Marine Sediment-Derived Fungus Emericellopsis maritima BC17 and Their Cytotoxic and Antimicrobial Activities. Marine Drugs, 21(12), 633.

- Wang, J., et al. (2021). Eremophilane Sesquiterpenoids with Antibacterial and Anti-inflammatory Activities from the Endophytic Fungus Septoria rudbeckiae. Journal of Agricultural and Food Chemistry, 69(42), 12517-12527.

- Lahlou, M. (2004). The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65. Journal of Biological Chemistry, 273(50), 33551-33557.

- [Reference for MTT Assay Protocol]

- [Reference for Broth Microdilution Assay Protocol]

- [Reference for Albumin Denatur

- [Reference for general inform

- [Reference for neuroprotective effects of eremophilane-type sesquiterpenes]

- [Reference for general information on sesquiterpene biological activities]

- [Reference for cytotoxicity d

- [Reference for oxidative stress in neurodegener

- [Reference for antimicrobial d

- [Reference for NF-kB inhibition by sesquiterpene lactones]

- [Reference for cytotoxicity d

- [Reference for neuroprotective mechanisms]

- [Reference for general biological activity of sesquiterpenoids]

- [Reference for cytotoxicity d

- [Reference for antimicrobial d

- [Reference for oxidative stress and neuroinflamm

- [Reference for antimicrobial d

- [Reference for NF-kB inhibition by helenalin]

Sources

- 1. Occurrence and biological activities of eremophilane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bicyclic eremophilane-type petasite sesquiterpenes potentiate peroxisome proliferator–activated receptor γ activator–mediated inhibition of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eremophilane Sesquiterpenoids with Antibacterial and Anti-inflammatory Activities from the Endophytic Fungus Septoria rudbeckiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound|High-Purity Sesquiterpene for Research [benchchem.com]

- 9. Role of Oxidative Stress and Neuroinflammation in the Etiology of Alzheimer's Disease: Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New neuroprotective perspectives in fighting oxidative stress and improving cellular energy metabolism by oleocanthal - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Significance of Eremophilene: A Sesquiterpenoid's Role in Plant Survival and Communication

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Eremophilene, a bicyclic sesquiterpenoid hydrocarbon, and its derivatives are pivotal secondary metabolites in the intricate ecological strategies of numerous plant species. This guide provides an in-depth exploration of the multifaceted ecological roles of this compound, from its biosynthesis and chemical properties to its functions in direct and indirect plant defense, allelopathy, and complex interactions with the surrounding biome. We will delve into the established and putative mechanisms by which this compound-producing plants deter herbivores, inhibit pathogens, and compete with neighboring flora. Furthermore, this document outlines detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound, offering a practical framework for researchers and professionals in drug discovery and development seeking to harness the potential of this versatile natural compound.

Introduction: The Chemical Ecology of Eremophilane Sesquiterpenoids

Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to navigate the challenges of their environment. Among the vast array of secondary metabolites, terpenoids represent one of the largest and most diverse classes of natural products. Sesquiterpenoids, C15 compounds derived from farnesyl pyrophosphate (FPP), are particularly significant in mediating ecological interactions. The eremophilane-type sesquiterpenes, characterized by a 6/6-bicyclic carbon skeleton, are found in various plant families, notably the Asteraceae, as well as in some fungi.[1] This guide focuses on this compound, a prominent member of this class, and its oxygenated derivatives, collectively known as eremophilanolides.

The ecological significance of this compound lies in its contribution to a plant's fitness and survival through a variety of mechanisms. These compounds can act as direct defenses against herbivores and pathogens, function as allelochemicals to inhibit the growth of competing plants, and participate in more complex interactions within the ecosystem.[2] Understanding these roles is not only crucial for comprehending plant ecology but also offers valuable insights for the development of novel pharmaceuticals, agrochemicals, and other biotechnological applications.

Biosynthesis of this compound: A Key Enzymatic Conversion

The biosynthesis of this compound, like all sesquiterpenes, originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). The crucial step in this compound biosynthesis is the cyclization of FPP, catalyzed by a specific class of enzymes known as terpene synthases (TPS).

Specifically, an This compound synthase mediates the complex carbocation-driven cyclization cascade of FPP to form the characteristic bicyclic this compound scaffold. The identification and characterization of this compound synthase genes, such as the (-)-5-epithis compound synthase from Salvia miltiorrhiza, provide valuable tools for understanding the regulation of this compound production and for potential metabolic engineering applications.[3]

Ecological Roles of this compound

The production of this compound and its derivatives confers significant ecological advantages to plants, primarily through its roles in defense and competition.

Plant-Herbivore Interactions: A Chemical Shield

A primary ecological function of this compound is to deter feeding by herbivores. This antifeedant activity has been demonstrated for various eremophilane derivatives against a range of insect pests.

3.1.1. Antifeedant Properties:

Eremophilanolides, oxygenated derivatives of this compound, have shown significant antifeedant effects against herbivorous insects such as Spodoptera littoralis and Leptinotarsa decemlineata.[4][5] The presence of these compounds in plant tissues can reduce the palatability of the plant, leading to decreased consumption by herbivores and, consequently, reduced damage.

Experimental Protocol: Antifeedant Bioassay (Leaf Disc No-Choice Test)

This protocol is designed to assess the antifeedant activity of this compound or its derivatives against a generalist chewing insect like Spodoptera littoralis.

-

Compound Preparation: Dissolve purified this compound or its derivatives in a suitable solvent (e.g., acetone) to create a stock solution. Prepare a series of dilutions to test a range of concentrations.

-

Leaf Disc Treatment: Punch uniform leaf discs from a suitable host plant (e.g., cotton for S. littoralis). Dip the leaf discs in the test solutions for a few seconds and allow the solvent to evaporate completely. Control discs should be treated with the solvent alone.

-

Insect Bioassay: Place a single treated leaf disc in a petri dish with a moistened filter paper to maintain humidity. Introduce a pre-starved insect larva (e.g., third-instar S. littoralis) into each petri dish.

-

Data Collection: After a set period (e.g., 24 hours), measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

-

Analysis: Calculate the percentage of feeding deterrence for each concentration compared to the control. The effective concentration required to deter 50% of feeding (EC50) can be determined through probit analysis.

Plant-Pathogen Interactions: An Antimicrobial Barrier

Eremophilane sesquiterpenoids exhibit a broad spectrum of antimicrobial and antifungal activities, providing plants with a chemical defense against pathogenic microorganisms.

3.2.1. Antibacterial and Antifungal Spectrum:

Eremophilane-type sesquiterpenoids isolated from various sources have demonstrated inhibitory activity against a range of bacteria and fungi.[1][6][7] For instance, extracts from plants of the Eremophila genus, known to produce these compounds, show selective activity against Gram-positive bacteria, including multi-drug resistant strains of Staphylococcus aureus.[5][8] This suggests that this compound and its derivatives can play a crucial role in protecting plants from bacterial infections. Furthermore, eremophilane derivatives have shown antifungal activity against various fungal pathogens.[9]

Table 1: Reported Antimicrobial Activity of Eremophilane Sesquiterpenoids

| Compound Class | Target Organism | Observed Effect | Reference |

| Eremophilane derivatives | Staphylococcus aureus | Antibacterial | [6] |

| Eremophilane derivatives | Streptococcus pyogenes | Antibacterial | [8] |

| Eremophilane derivatives | Candida albicans | Antifungal | [9] |

| Eremophilane derivatives | Botrytis cinerea | Antifungal | [10] |

Plant-Plant Interactions: Allelopathic Warfare

Allelopathy, the chemical inhibition of one plant by another, is a key mechanism in plant competition. This compound and its derivatives can act as allelochemicals, influencing the germination and growth of neighboring plants.

3.3.1. Phytotoxic Effects:

The phytotoxic activity of eremophilanolides has been observed, with some compounds inhibiting seed germination and radicle elongation of other plant species.[5] This suggests that the release of these compounds into the soil, either through root exudation or decomposition of plant litter, can create a zone of inhibition around the this compound-producing plant, reducing competition for resources. The mechanisms of action often involve the disruption of cell membranes and interference with key metabolic processes in the target plant.[4]

Experimental Protocol: Seed Germination and Seedling Growth Bioassay

This protocol assesses the allelopathic potential of this compound on the germination and early growth of a model plant species (e.g., lettuce, Lactuca sativa) or a common weed species.

-

Test Solution Preparation: Prepare a series of concentrations of this compound in a suitable solvent, with a final concentration of the solvent in the aqueous solution being non-phytotoxic (typically <1%).

-

Germination Assay: Place a set number of seeds (e.g., 20) on a filter paper in a petri dish. Add a specific volume of the test solution to each petri dish. Seal the dishes and incubate them in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle).

-

Data Collection: After a defined period (e.g., 7 days), count the number of germinated seeds and measure the radicle and hypocotyl length of the seedlings.

-

Analysis: Calculate the germination percentage and the percentage of inhibition of radicle and hypocotyl growth for each concentration relative to the control.

Plant-Microbe Interactions in the Rhizosphere

The rhizosphere, the soil region immediately surrounding plant roots, is a hotspot of microbial activity. Root exudates, which can include sesquiterpenoids like this compound, play a crucial role in shaping the composition and function of the rhizosphere microbiome.[11][12] While direct studies on this compound's specific role in structuring the rhizosphere microbiome are limited, the known antimicrobial properties of this compound suggest it could selectively inhibit certain microbial populations while favoring others, thereby influencing nutrient cycling and plant health.

This compound as a Potential Signaling Molecule

While the direct defensive and allelopathic roles of this compound are more established, there is growing interest in its potential function as a signaling molecule. Herbivore-induced plant volatiles (HIPVs), which include many sesquiterpenes, can act as signals to attract natural enemies of herbivores (indirect defense) and to prime defenses in neighboring plants.

Although direct evidence for this compound inducing key defense signaling pathways, such as the jasmonic acid (JA) and salicylic acid (SA) pathways, is still emerging, it is plausible that its release upon herbivore attack could contribute to the overall volatile blend that mediates these complex interactions.[13][14] Future research should focus on investigating whether exogenous application of this compound can trigger the expression of defense-related genes and the production of phytohormones.

Influence of Abiotic Stress on this compound Production

The production of secondary metabolites, including this compound, is often influenced by abiotic environmental factors. Stresses such as drought, high salinity, and extreme temperatures can lead to an increase in the production of these compounds as part of the plant's overall stress response.[15][16] For example, moderate drought stress has been shown to enhance the production of various secondary metabolites in medicinal plants.[17] This suggests that the ecological roles of this compound may be context-dependent and amplified under stressful conditions, providing enhanced protection when the plant is most vulnerable.

Analytical Methodologies for this compound Research

Accurate and reliable methods for the extraction and quantification of this compound are essential for studying its ecological roles.

Extraction from Plant Tissues

The choice of extraction method depends on the plant material and the research question.

-

Solvent Extraction: This is a common method for extracting a broad range of secondary metabolites. A typical protocol involves grinding the plant material and extracting it with a solvent of appropriate polarity, such as hexane or a mixture of hexane and ethyl acetate.

-

Solid-Phase Microextraction (SPME): For the analysis of volatile this compound, headspace SPME is a solvent-free technique that is particularly useful for sampling the volatile profile of living plants with minimal disturbance.[6][18]

Experimental Protocol: Solvent Extraction of this compound from Leaf Tissue

-

Sample Preparation: Harvest fresh leaf tissue and immediately freeze it in liquid nitrogen to halt metabolic processes. Lyophilize the tissue to remove water.

-

Grinding: Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

-

Extraction: Weigh a precise amount of the powdered tissue and place it in a flask. Add a measured volume of n-hexane.

-

Sonication/Maceration: Sonicate the mixture or let it macerate for a specified time (e.g., 24 hours) at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract to remove solid plant material. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Storage: Store the extract at -20°C until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the identification and quantification of volatile and semi-volatile compounds like this compound.[19][20]

Experimental Protocol: GC-MS Quantification of this compound

-

Sample Preparation: Dissolve the crude extract in a known volume of a suitable solvent (e.g., n-hexane). If necessary, perform a cleanup step using solid-phase extraction (SPE) to remove interfering compounds.

-

Internal Standard: Add a known concentration of an internal standard (a compound with similar chemical properties to this compound but not present in the sample) to both the samples and the calibration standards.

-

GC-MS Analysis: Inject a small volume of the sample onto a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The GC oven temperature program should be optimized to achieve good separation of the target analytes. The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

Quantification: Create a calibration curve using a series of known concentrations of an authentic this compound standard. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Conclusion and Future Directions

This compound and its derivatives are clearly significant players in the chemical ecology of the plants that produce them. Their roles as antifeedants, antimicrobial agents, and allelochemicals provide a robust defense against a variety of biotic and abiotic stresses. For researchers in drug development, the diverse bioactivities of eremophilane sesquiterpenoids offer a promising starting point for the discovery of new therapeutic agents.[1]

Future research should aim to further elucidate the specific molecular targets of this compound in herbivores and pathogens. Investigating the potential of this compound to act as a signaling molecule, both within the plant and between plants, will provide a more complete picture of its ecological functions. Furthermore, exploring the diversity of eremophilane structures across a wider range of plant species may reveal novel compounds with unique and potent biological activities. The application of advanced analytical techniques and metabolomic approaches will be crucial in unraveling the complex interplay between this compound production, environmental factors, and the intricate web of ecological interactions.

References

- Advances in the Biosynthesis of Terpenoids and Their Ecological Functions in Plant Resistance. MDPI. [URL: https://www.mdpi.com/1422-0067/22/16/8947]

- Antifeedant and Phytotoxic Activity of Cacalolides and Eremophilanolides. ResearchGate. [URL: https://www.researchgate.net/publication/225301389_Antifeedant_and_Phytotoxic_Activity_of_Cacalolides_and_Eremophilanolides]

- Identification of a Novel (-)-5-Epithis compound Synthase from Salvia miltiorrhiza via Transcriptome Mining. Frontiers in Plant Science. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2017.00557/full]

- Eremophilane Sesquiterpenoids with Antibacterial and Anti-inflammatory Activities from the Endophytic Fungus Septoria rudbeckiae. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.0c01509]

- Current Techniques to Study Beneficial Plant-Microbe Interactions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503838/]

- Effect of progressive drought stress on physio-biochemical responses and gene expression patterns in wheat. Nature. [URL: https://www.

- Antimicrobial activity of some Australian plant species from the genus Eremophila. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17440918/]

- Allelopathic effect of some essential oils and components on germination of weed species. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/13880200701585148]

- Occurrence and Biological Activities of Eremophilane-type Sesquiterpenes. ResearchGate. [URL: https://www.researchgate.net/publication/281281865_Occurrence_and_Biological_Activities_of_Eremophilane-type_Sesquiterpenes]

- Control of Spodoptera littoralis (Bsdv.) by biodegradable, low-dosage, slow-release pheromone dispensers. ResearchGate. [URL: https://www.researchgate.net/publication/342111197_Control_of_Spodoptera_littoralis_Bsdv_by_biodegradable_low-dosage_slow-release_pheromone_dispensers]

- Plant Extracts and Phytochemicals from the Asteraceae Family with Antiviral Properties. MDPI. [URL: https://www.mdpi.com/2218-0532/29/1/27]

- Solid-Phase Microextraction. ResearchGate. [URL: https://www.researchgate.net/publication/328453488_Solid-Phase_Microextraction]

- Allelopathic effects of weeds extracts against seed germination of some plants. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16161968/]

- Quantifying terpenes in tomato leaf extracts from different species using gas chromatography-mass spectrometry (GC-MS). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38453049/]

- Identifying causes and consequences of rhizosphere microbiome heritability. PLOS Biology. [URL: https://journals.plos.org/plosbiology/article?id=10.1371/journal.pbio.3002604]

- Study of the Physiological Behavior of Some Plants in Response to Climate Change Conditions. Polish Journal of Environmental Studies. [URL: https://www.pjoes.com/pdf-89191-177756?filename=Study%20of%20the%20Physiological.pdf]

- GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4982054/]

- Spodoptera littoralis. Cooperative Agricultural Pest Survey. [URL: https://download.ceris.purdue.edu/file/3052]

- Allelopathic effect of common weeds on germination and seedling growth of rice in wetland paddy fields of Mizoram. Plant, Soil and Environment. [URL: https://www.agriculturejournals.cz/publicFiles/180_2021-PSE.pdf]

- Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering?. MDPI. [URL: https://www.mdpi.com/1422-0067/22/15/7943]

- Antimicrobial Compounds from the Australian Desert Plant Eremophila neglecta. ResearchGate. [URL: https://www.researchgate.net/publication/24213793_Antimicrobial_Compounds_from_the_Australian_Desert_Plant_Eremophila_neglecta]

- Evaluation of the Antimicrobial Potential of Extracts from Plants of the Family Asteraceae. MDPI. [URL: https://www.mdpi.com/2223-7747/11/11/1405]

- The rhizosphere: bacteria & plant root nodules - Philip Poole. YouTube. [URL: https://www.youtube.

- This compound|High-Purity Sesquiterpene for Research. Benchchem. [URL: https://www.benchchem.com/product/bcp014408]

- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). ResearchGate. [URL: https://www.researchgate.net/publication/351829929_Gas_Chromatography-Mass_Spectrometry_GC-MS_Analysis_and_Phytochemical_Screening_of_Polyherbal_Aqueous_Leaves_Extract_PALE]

- Eremophilane Sesquiterpenes from Ligularia macrophylla. Journal of Natural Products. [URL: https://pubs.acs.org/doi/10.1021/np049688b]